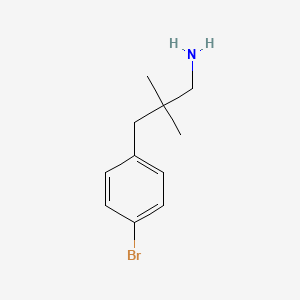

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine typically involves the bromination of a suitable precursor followed by amination. One common method is the bromination of 4-bromotoluene, followed by a Friedel-Crafts alkylation to introduce the dimethylpropan-1-amine group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and aluminum chloride (AlCl3) as the catalyst for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: Formation of 3-(4-bromophenyl)-2,2-dimethylpropan-1-ol or corresponding amines.

Aplicaciones Científicas De Investigación

Chemistry

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine is utilized as a reagent in organic synthesis. Its structural characteristics allow it to serve as a building block for more complex organic molecules. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives with altered properties.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Oxidized derivatives |

| Reduction | Reduced amine derivatives |

| Substitution | Substituted phenyl derivatives |

Biology

In biological research, this compound is studied for its potential interactions with neurotransmitter systems. Initial findings suggest it may act as a ligand for various receptors, influencing neurotransmission dynamics.

Mechanism of Action : The compound's mechanism involves modulation of enzyme activity and receptor binding, which could lead to significant biochemical effects.

Medicine

Research is ongoing to explore the therapeutic applications of this compound:

- Neuroprotective Effects : Studies have shown that the compound may reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases.

- Antidepressant Activity : A notable case study demonstrated that administration of this compound in rodent models led to significant reductions in depressive behaviors. This effect was attributed to enhanced serotonin levels in the brain.

Case Study 1: Neuroprotective Effects

In vitro studies indicated that this compound could protect neuronal cells from apoptosis when exposed to neurotoxic substances. This suggests its potential role in therapies for conditions like Alzheimer’s disease.

Case Study 2: Antidepressant Efficacy

A controlled study involving rodents showed that treatment with the compound resulted in decreased depressive symptoms compared to control groups. The underlying mechanism was linked to increased serotonin levels, indicating its potential as an antidepressant agent.

Industry Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for producing compounds with specific functionalities.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural context of the compound .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in the synthesis of liquid crystal polymers.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits biological activities such as antibacterial and antifungal properties.

7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Known for its pharmacological activities.

Uniqueness

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its combination of a bromophenyl group with a dimethylpropan-1-amine moiety makes it a versatile intermediate for various synthetic applications.

Actividad Biológica

Overview

3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine, also known as a substituted amphetamine, has drawn attention in pharmacological research due to its potential biological activities. This compound features a bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound modulates the activity of these targets, leading to a range of biochemical effects. Key mechanisms include:

- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism.

- Receptor Interaction : It can bind to neurotransmitter receptors, influencing their signaling pathways and potentially altering physiological responses.

Table 1: Biological Activity Summary

Case Studies

- Neuropharmacological Effects : A study investigated the effects of this compound on dopaminergic signaling in rodent models. Results indicated that the compound increased dopamine levels in specific brain regions, suggesting potential applications in treating disorders like ADHD or depression.

- Toxicity Assessment : In vitro studies evaluated the cytotoxic effects of this compound on human cell lines. The results showed a dose-dependent increase in cell death at high concentrations, indicating a need for careful dosage regulation in therapeutic contexts.

Research Findings

Recent research has focused on the synthesis and characterization of analogs of this compound to enhance its biological properties. These studies have revealed:

- Structural Modifications : Variations in the bromine substitution pattern significantly affect binding affinity and biological activity.

- Potency Against Trypanosoma brucei : Some analogs have shown promising inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness, highlighting their potential as antiparasitic agents .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-2,2-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQMNSWPZJUWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Br)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.